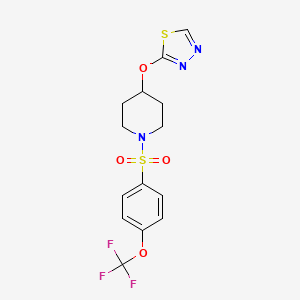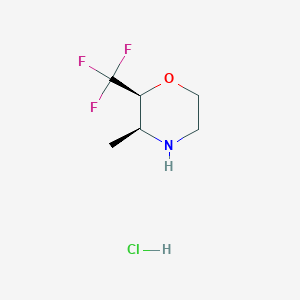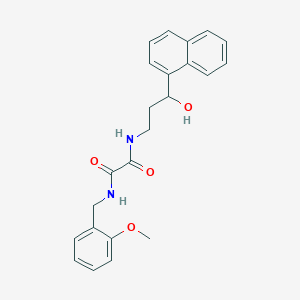
2-((1-((4-(Trifluorométhoxy)phényl)sulfonyl)pipéridin-4-yl)oxy)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxy group could be introduced using a trifluoromethylation reagent . The sulfonyl group could be introduced using a sulfonylation reagent . The piperidinyl group could be formed via a cyclization reaction . The thiadiazole ring could be formed via a cyclization reaction involving a thiol and a diazonium salt .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethoxy group would be expected to be quite electron-withdrawing, which could affect the reactivity of the molecule. The phenyl group could participate in π-stacking interactions. The sulfonyl group could act as an electrophile in certain reactions. The piperidinyl group is a type of secondary amine, which could act as a nucleophile or base. The thiadiazole ring is a type of heterocycle, which could have interesting electronic properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. For example, the trifluoromethoxy group could undergo nucleophilic substitution reactions. The phenyl group could undergo electrophilic aromatic substitution reactions. The sulfonyl group could undergo nucleophilic substitution reactions. The piperidinyl group could undergo reactions typical of secondary amines, such as alkylation. The thiadiazole ring could undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be quite diverse due to the presence of several different functional groups. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, which could affect its solubility and permeability. The phenyl group could increase the compound’s rigidity, which could affect its conformational flexibility. The sulfonyl group could increase the compound’s acidity, which could affect its pKa. The piperidinyl group could increase the compound’s basicity, which could also affect its pKa. The thiadiazole ring could affect the compound’s electronic properties .Applications De Recherche Scientifique
Matériaux électrochromes
Aperçu : Les matériaux électrochromes changent de couleur de manière réversible lorsqu'ils sont soumis à des potentiels ou à des processus redox. Ces matériaux trouvent des applications dans les rétroviseurs à atténuation automatique, les vitres intelligentes et les dispositifs de stockage d'énergie.
Application spécifique : Matériaux anodiques pour dispositifs électrochromes : Trois polydithénylpyrroles à base de 4-(trifluorométhoxy)phényle (PTTPP, P(TTPP-co-DTC) et P(TTPP-co-DTP)) ont été synthétisés électrochimiquement. L'introduction du groupe trifluorométhoxy attracteur d'électrons dans la chaîne latérale des polydithénylpyrroles a entraîné une diminution des niveaux d'énergie HOMO et LUMO. Le film PTTPP a présenté trois couleurs (jaune grisâtre à 0 V, bleu grisâtre à 1,0 V et violet bleuté à 1,4 V) des états réduits aux états oxydés. Le contraste optique des électrodes PTTPP, P(TTPP-co-DTC) et P(TTPP-co-DTP) était respectivement de 24,5 %, 49,0 % et 53,8 % à des longueurs d'onde spécifiques. La η (conductivité) la plus élevée de l'électrode PTTPP était de 379,64 cm² C⁻¹ à 1 050 nm. Les ECD basés sur ces matériaux anodiques ont montré une variation de transmittance élevée et une bonne stabilité électrochimique .
Synthèse organique et films minces
Aperçu : Les films minces jouent un rôle crucial dans diverses applications, notamment l'optoélectronique, les capteurs et les revêtements.
Application spécifique : Caractéristiques des films minces : L'étude a porté sur les comportements électrochromes des films minces PTTPP, P(TTPP-co-DTC) et P(TTPP-co-DTP). L'ECD PTTPP/PProDOT-Et₂ a présenté une variation de transmittance élevée (35,7 % à 588 nm) et une η (890,96 cm²·C⁻¹ à 588 nm). Les ECD P(TTPP-co-DTC)/PProDOT-Et₂ et P(TTPP-co-DTP)/PProDOT-Et₂ ont également montré des propriétés favorables. Ces résultats contribuent à la conception de polymères électrochromes efficaces et multicolores .
Synthèse chimique
Aperçu : La synthèse chimique consiste à créer de nouveaux composés par le biais de diverses réactions.
Application spécifique : Synthèse du 3-(5-((4-(Difluorométhoxy)phényl)sulfonyl)-3,4,5,6-tétrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxétane-3-carbonitrile : Le composé 3-(5-((4-(difluorométhoxy)phényl)sulfonyl)-3,4,5,6-tétrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxétane-3-carbonitrile a été synthétisé en utilisant du peroxyde d'hydrogène et du carbonate de potassium. La réaction a donné le produit souhaité après 6 heures d'agitation à température ambiante .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific mechanism of action would depend on the structure of the compound and the nature of its interaction with its target .
Propriétés
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(21,22)20-7-5-10(6-8-20)23-13-19-18-9-25-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXMNVBXVGRHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2453301.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2453303.png)
![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)


![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)


![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)
